Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.216. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate serves as a valuable intermediate in the synthesis of various chemical compounds. Its derivatives have been synthesized for diverse applications, including the development of pesticides, pharmaceuticals, and materials with specific optical properties. For example, the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate has been reported as an important intermediate for the synthesis of the pesticide chlorantraniliprole, showcasing an expedient route with a yield of 43.1% (Yeming Ju, 2014). Additionally, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, demonstrating the compound's utility in preparing new N-fused heterocycle products in good to excellent yields (Aseyeh Ghaedi et al., 2015).
Biological Applications
This compound derivatives have shown potential in biological applications, particularly in the development of anti-cancer and anti-microbial agents. For instance, derivatives synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine have inhibited the growth of A549 and H322 lung cancer cells in dosage-dependent manners, highlighting their therapeutic potential (Liang-Wen Zheng et al., 2011). Similarly, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been evaluated as antimicrobial and anticancer agents, showing good efficacy against various pathogens and cancer cell lines (H. Hafez et al., 2016).
Material Science Applications
The compound's derivatives also find applications in material science, particularly in the development of fluorescent compounds and materials with specific optical properties. For example, fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, demonstrating the compound's utility in creating materials with desirable optical characteristics (Liang-Wen Zheng et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazine derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to impact a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
ethyl 1-pyrazin-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(7-8)9-6-11-3-4-12-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQNOYARCLXWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.